An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromomethyl-1,3-dioxolane
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromomethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromomethyl-1,3-dioxolane is a versatile synthetic intermediate of significant interest in organic chemistry and drug development. Its unique structure, featuring a reactive bromomethyl group and a protective dioxolane moiety, makes it a valuable building block for a wide array of molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 2-Bromomethyl-1,3-dioxolane, intended to serve as a vital resource for researchers and professionals in the field.
Chemical Properties and Structure
2-Bromomethyl-1,3-dioxolane is a colorless to light yellow liquid. It is characterized by its high reactivity, primarily attributed to the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. The dioxolane ring, a cyclic acetal, is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, a property often exploited for deprotection strategies in multi-step syntheses.
Table 1: Physicochemical Properties of 2-Bromomethyl-1,3-dioxolane
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇BrO₂ | [1] |
| Molecular Weight | 167.00 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | |
| Boiling Point | 80-82 °C at 27 mmHg (3.6 kPa) | [2][3] |
| Density | 1.613 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.482 | [3] |
| Flash Point | 145 °F (62.8 °C) | [1] |
| Solubility | Immiscible with water | [1] |
| CAS Number | 4360-63-8 | [1] |
Chemical Structure
The molecular structure of 2-Bromomethyl-1,3-dioxolane consists of a five-membered dioxolane ring with a bromomethyl substituent at the C2 position.
Figure 1: Chemical Structure of 2-Bromomethyl-1,3-dioxolane.
Spectroscopic Data
The structural elucidation of 2-Bromomethyl-1,3-dioxolane is corroborated by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
Table 2: ¹H NMR Spectral Data for 2-Bromomethyl-1,3-dioxolane
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.1 | Triplet | 1H | H-2 (methine proton on the dioxolane ring) |
| ~4.0 | Multiplet | 2H | -OCH₂- (ethylene glycol moiety) |
| ~3.8 | Multiplet | 2H | -OCH₂- (ethylene glycol moiety) |
| ~3.4 | Doublet | 2H | -CH₂Br (bromomethyl group) |
| Note: Specific chemical shifts and coupling constants may vary depending on the solvent and instrument used. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
Table 3: ¹³C NMR Spectral Data for 2-Bromomethyl-1,3-dioxolane
| Chemical Shift (δ, ppm) | Assignment |
| ~102 | C-2 (acetal carbon) |
| ~65 | -OCH₂CH₂O- (dioxolane ring carbons) |
| ~35 | -CH₂Br (bromomethyl carbon) |
| Note: Chemical shifts are approximate and can vary based on experimental conditions.[4][5][6][7] |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups within the molecule.
Table 4: Key IR Absorption Bands for 2-Bromomethyl-1,3-dioxolane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2880 | Medium-Strong | C-H stretching (aliphatic) |
| 1150-1050 | Strong | C-O-C stretching (acetal) |
| ~1220 | Medium | C-O stretching |
| ~680 | Medium-Strong | C-Br stretching |
| Note: This table presents a summary of expected characteristic peaks.[8][9][10][11] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic peak.
Table 5: Mass Spectrometry Fragmentation Data for 2-Bromomethyl-1,3-dioxolane
| m/z | Proposed Fragment |
| 167/169 | [M]⁺ (Molecular ion peak, bromine isotopes ⁷⁹Br/⁸¹Br) |
| 87 | [M - Br]⁺ |
| 73 | [C₃H₅O₂]⁺ (Loss of CH₂Br) |
| Note: The relative intensities of the M and M+2 peaks are approximately 1:1, characteristic of a bromine-containing compound.[12][13] |
Experimental Protocols
Synthesis of 2-Bromomethyl-1,3-dioxolane
A common synthetic route involves the reaction of ethylene (B1197577) glycol and acetaldehyde (B116499) to form 2-methyl-1,3-dioxolane, followed by bromination.[2]
Figure 2: General synthesis workflow for 2-Bromomethyl-1,3-dioxolane.
Detailed Experimental Protocol:
-
Acetal Formation: To a reaction vessel, add 10.326 kg (166.3 mol) of ethylene glycol and 3.66 kg (83.185 mol) of freshly distilled acetaldehyde. Stir the mixture slowly at room temperature for 30 minutes.[2]
-
Bromination: Cool the reaction mixture to 0-3 °C. Slowly add 14.622 kg (91.504 mol) of bromine dropwise, ensuring the temperature is maintained within the 0-3 °C range.[2]
-
Reaction Completion: After the addition of bromine is complete, continue stirring the reaction mixture at 0-3 °C for an additional 3.5 hours.[2]
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction at 80-82 °C under a reduced pressure of 3.6 kPa (27 mmHg).[2][14] This procedure typically yields 2-bromomethyl-1,3-dioxolane with a purity greater than 95%.[2]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of 2-Bromomethyl-1,3-dioxolane.
Illustrative HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. For improved peak shape, an acidic modifier such as 0.1% formic acid can be added to the aqueous phase.[15][16]
-
Elution: Isocratic or gradient elution can be used depending on the sample matrix.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Applications in Research and Development
2-Bromomethyl-1,3-dioxolane is a key intermediate in the synthesis of a variety of organic compounds. The dioxolane group serves as a protecting group for an aldehyde functionality, which can be revealed by acid-catalyzed hydrolysis after the desired chemical transformations involving the bromomethyl group have been performed. This strategy is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] For instance, it is utilized in the preparation of α,β-unsaturated aldehydes and 1,4-dicarbonyl compounds.[1]
Safety and Handling
2-Bromomethyl-1,3-dioxolane is a combustible liquid and is sensitive to moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. Store in a cool, dry place away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analysis of 2-Bromomethyl-1,3-dioxolane. The data and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the essential knowledge required for the effective handling, analysis, and application of this important synthetic intermediate. The combination of its reactive handle and protective group functionality ensures that 2-Bromomethyl-1,3-dioxolane will continue to be a valuable tool in the arsenal (B13267) of synthetic organic chemists.
References
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- 13. 2-Bromomethyl-1,3-dioxolane [webbook.nist.gov]
- 14. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]
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